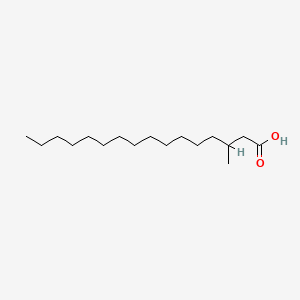

3-Methylhexadecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42172-35-0 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

3-methylhexadecanoic acid |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |

InChI Key |

QGVJAWWHMRGCSA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(C)CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(C)CC(=O)O |

Synonyms |

3-methylhexadecanoic acid 3-methylpalmitic acid |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 3 Methylhexadecanoic Acid

Isolation and Identification in Marine Organisms

The marine environment, rich in biodiversity, is a significant source of novel lipids, including various branched-chain fatty acids.

Occurrence in Porifera (e.g., Erylus formosus)

Marine sponges of the class Demospongiae are well-documented producers of unusual fatty acids. The sponge Erylus formosus, a member of the subclass Tetractinomorpha, has been found to contain 3-methylhexadecanoic acid as one of its constituent branched saturated fatty acids. researchgate.netacs.orgnih.gov In one analysis of the phospholipid fatty acids of Erylus formosus, this compound was isolated along with other branched acids like 3-methylpentadecanoic acid. acs.org The fatty acid profile of this sponge is complex, also featuring very-long-chain "demospongic" acids, indicating a sophisticated lipid metabolism. acs.org The presence of such branched fatty acids is often linked to symbiotic bacteria within the sponge tissue. nih.govasianpubs.org

Identification in Bacterial Lipids (e.g., Microbacterium sp., Bacteroides species, Porphyromonas gingivalis)

While this compound itself is not a major reported component of Microbacterium sp., this genus is known for producing a variety of other methyl-branched fatty acids. The predominant cellular fatty acids in Microbacterium species are typically anteiso-branched fatty acids, such as 12-methyltetradecanoic acid (anteiso-C15:0) and 14-methylhexadecanoic acid (anteiso-C17:0). nih.govacs.orgasm.org

In contrast, derivatives of this compound are signature components of the lipids of certain Gram-negative anaerobic bacteria, particularly within the phylum Bacteroidetes.

Bacteroides species : The lipids of Bacteroides fragilis contain significant amounts of hydroxylated derivatives of branched-chain fatty acids. mdpi.com Specifically, D-3-hydroxy-15-methyl-hexadecanoic acid has been identified as a major amide-linked fatty acid in the lipopolysaccharide (LPS) of B. fragilis. oup.comasm.org This compound is a key structural element of its lipid A. asm.org Further analysis of the major lipid A species from B. fragilis has identified an even more complex derivative, (R)-3-(13-methyltetradecanoyloxy)-15-methylhexadecanoic acid, attached to the distal glucosamine (B1671600) unit of the lipid A backbone. rsc.org

Porphyromonas gingivalis : This oral bacterium, a key agent in periodontal disease, possesses a unique and heterogeneous lipid A structure characterized by the presence of long-chain and branched fatty acids. asm.org Structural elucidation of the lipid A from P. gingivalis strain 381 revealed that it is acylated with (R)-3-hydroxy-15-methylhexadecanoic acid. nih.govasm.org This fatty acid is typically amide-linked to the 2-position of the glucosamine disaccharide backbone. nih.govasm.org Another related fatty acid, (R)-3-O-(hexadecanoyl)-15-methylhexadecanoic acid, is found at the 2'-position, demonstrating further modification of the branched-chain acyl group. nih.govasm.org

Distribution in Microbial Lipid A Structures

The lipid A component of lipopolysaccharide (LPS) is the primary anchor of this macromolecule in the outer membrane of Gram-negative bacteria. Its structure is critical for membrane integrity and interaction with host immune systems. In many bacteria of the phylum Bacteroidetes, the lipid A structure diverges significantly from the well-characterized lipid A of enteric bacteria like E. coli.

A key feature of the lipid A from Porphyromonas gingivalis and Bacteroides fragilis is the incorporation of long-chain, methyl-branched fatty acids. In P. gingivalis, the lipid A backbone, a β(1-6)-linked D-glucosamine disaccharide, is acylated with several distinct fatty acids. asm.orgimrpress.com The structure often includes:

(R)-3-hydroxy-15-methylhexadecanoic acid : Typically found in an amide linkage at position 2 of the reducing glucosamine unit. asm.org

(R)-3-O-(hexadecanoyl)-15-methylhexadecanoic acid : An acyloxyacyl group attached via an amide bond at position 2' of the non-reducing glucosamine unit. nih.govasm.org

Other fatty acids like (R)-3-hydroxyhexadecanoic acid and (R)-3-hydroxy-13-methyltetradecanoic acid are also present, contributing to the structural heterogeneity. asm.org

The lipid A of P. gingivalis is known to be heterogeneous, with variations in the number of acyl chains and phosphate (B84403) groups. researchgate.netasm.org This structural variability, which includes the presence of these C15-methylated C17 fatty acids, is thought to be a mechanism for the bacterium to modulate its interaction with the host immune system. imrpress.com Similarly, the lipid A of Bacteroides fragilis is characterized by a monophosphorylated glucosamine disaccharide carrying five fatty acids, including the prominent (R)-3-(13-methyltetradecanoyloxy)-15-methylhexadecanoic acid. rsc.org

Comparative Analysis of Methyl-Branched Fatty Acid Profiles in Diverse Biological Sources

Methyl-branched fatty acids are widespread in nature, serving crucial roles in maintaining cell membrane fluidity, especially in microorganisms. The position of the methyl group (e.g., iso, anteiso, or mid-chain) is a key characteristic that varies between different organisms.

Bacteria are a primary source of branched-chain fatty acids. Microbacterium species are rich in anteiso-C15:0 and anteiso-C17:0 fatty acids. acs.orgasm.org In contrast, bacteria like Porphyromonas and Bacteroides are distinguished by their synthesis of 3-hydroxy-15-methylhexadecanoic acid and its derivatives. mdpi.comasm.org

Marine sponges, particularly those classified as high microbial abundance (HMA) species, exhibit complex fatty acid profiles dominated by bacterial markers. nih.gov Their profiles often include a high abundance of iso and anteiso fatty acids alongside mid-chain branched fatty acids (MBFAs). nih.govkau.edu.sa These bacterial-derived acids are believed to be precursors for the synthesis of the unique very-long-chain fatty acids (VLCFAs) characteristic of sponges. nih.gov For instance, the fatty acid profile of the sponge Siphonodictyon coralliphagum was found to contain over 23% branched saturated fatty acids, including various methyl-branched structures. asianpubs.org

The following table provides a comparative overview of the types of methyl-branched fatty acids found in different biological sources.

Table 1: Comparative Profile of Methyl-Branched Fatty Acids in Select Biological Sources

| Biological Source | Organism Example | Dominant/Notable Methyl-Branched Fatty Acids | Reference(s) |

|---|---|---|---|

| Marine Sponge | Erylus formosus | This compound, 12-Methyltetradecanoic acid | acs.orgnp-mrd.org |

| Marine Sponge | Geodia species | Mid-chain branched C16:0 & C18:0, iso/anteiso fatty acids | nih.gov |

| Gram-Positive Bacterium | Microbacterium sp. | 12-Methyltetradecanoic acid (anteiso-C15:0), 14-Methylhexadecanoic acid (anteiso-C17:0) | acs.orgasm.org |

| Gram-Negative Bacterium | Porphyromonas gingivalis | (R)-3-hydroxy-15-methylhexadecanoic acid, (R)-3-O-(hexadecanoyl)-15-methylhexadecanoic acid | nih.govasm.org |

| Gram-Negative Bacterium | Bacteroides fragilis | D-3-hydroxy-15-methyl-hexadecanoic acid, (R)-3-(13-methyltetradecanoyloxy)-15-methylhexadecanoic acid | asm.orgrsc.org |

| Coral-Associated Bacterium | Microbulbifer sp. | (2Z,4E)-3-Methyl-2,4-decadienoic acid | beilstein-journals.org |

Biosynthetic Pathways and Enzymology of 3 Methylhexadecanoic Acid

Proposed Biosynthetic Routes in Prokaryotic Systems

In prokaryotes, the synthesis of methyl-branched fatty acids, including 3-methylhexadecanoic acid, primarily proceeds through modifications of the well-established fatty acid synthesis (FAS) pathway. Two principal routes have been identified.

The most common route involves the utilization of a methyl-branched primer to initiate fatty acid synthesis. This pathway is prevalent in many bacteria, such as those of the genus Bacillus. nih.govcdnsciencepub.com The synthesis starts with short-chain acyl-CoAs derived from the catabolism of branched-chain amino acids like leucine, isole, and valine. cdnsciencepub.comwikipedia.org For instance, the degradation of isoleucine yields α-methylbutyryl-CoA, which can prime the FAS machinery to produce anteiso-fatty acids, which have a methyl branch on the antepenultimate carbon atom. While this route is dominant for iso and anteiso acids, the formation of 3-methylated fatty acids involves a different mechanism of methyl group incorporation.

A second proposed route involves the dual substrate promiscuity of two key enzymes: acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.gov ACC, which typically carboxylates acetyl-CoA to malonyl-CoA, can also act on propionyl-CoA to produce methylmalonyl-CoA. nih.gov The fatty acid synthase, in turn, can incorporate this methylmalonyl-CoA instead of the usual malonyl-CoA as an extender unit during the elongation of the fatty acid chain. nih.govtheadl.com This incorporation results in a methyl branch on an even-numbered carbon atom of the growing acyl chain. nih.gov

A less common but notable pathway, observed in certain marine bacteria, involves C-methylation of a growing fatty acid chain. d-nb.info In this mechanism, a methyltransferase enzyme transfers a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a specific carbon on the acyl chain. d-nb.infoontosight.ai For example, the biosynthesis of tuberculostearic acid ((R)-10-methyloctadecanoic acid) in Mycobacterium species occurs via the methylation of an oleic acid precursor that is already incorporated into a phospholipid. gsartor.org While this example is for a 10-methyl fatty acid, it demonstrates the principle of post-elongation methylation that could potentially lead to other mBFAs.

| Biosynthetic Route | Key Mechanism | Precursors | Example Organisms |

| Branched-Primer Initiation | FAS initiated with a short-chain branched acyl-CoA. | Branched-chain amino acids (leucine, isoleucine, valine). cdnsciencepub.comwikipedia.org | Bacillus subtilis. cdnsciencepub.com |

| Extender Unit Substitution | Incorporation of methylmalonyl-CoA instead of malonyl-CoA during elongation. | Propionyl-CoA, Acetyl-CoA, Malonyl-CoA. nih.gov | Various bacteria. |

| Direct C-Methylation | Methyl group transfer from a donor to the fatty acid chain. | S-adenosylmethionine (SAM), Acetyl-CoA, Malonyl-CoA. d-nb.infogsartor.org | Microbulbifer sp., Mycobacterium sp. d-nb.infogsartor.org |

Enzymatic Machinery Involved in Carbon Chain Elongation and Methylation

The synthesis of this compound is orchestrated by a suite of enzymes that are either part of the core fatty acid synthesis (FAS) machinery or function as accessory proteins providing the methyl branch. In bacteria, the Type II FAS system is responsible for building the carbon backbone. pdx.edu

Core Elongation Machinery (Type II FAS): The elongation of the fatty acid chain is an iterative four-step process catalyzed by a series of discrete, monofunctional enzymes:

β-Ketoacyl-ACP Synthase (KAS): This enzyme catalyzes the crucial carbon-carbon bond-forming condensation reaction. An initiating KAS (FabH) condenses a primer (like acetyl-CoA) with malonyl-ACP, while an elongating KAS (FabF/FabB) adds two-carbon units from malonyl-ACP in subsequent cycles. ontosight.aipdx.edu

β-Ketoacyl-ACP Reductase (FabG): This NADPH-dependent enzyme reduces the 3-keto group of the newly formed β-ketoacyl-ACP to a hydroxyl group. ontosight.aipdx.edu

β-Hydroxyacyl-ACP Dehydratase (FabA or FabZ): This enzyme removes a water molecule to create a double bond, forming an trans-2-enoyl-ACP intermediate. pdx.edu

Enoyl-ACP Reductase (FabI): This NADH-dependent enzyme reduces the double bond to yield a saturated acyl-ACP, which is now two carbons longer and ready for the next elongation cycle. pdx.edu

Enzymes for Methylation: The introduction of the methyl group at the C-3 position is a critical step that deviates from canonical straight-chain fatty acid synthesis.

Acetyl-CoA Carboxylase (ACC): This enzyme exhibits substrate promiscuity and can carboxylate propionyl-CoA to form methylmalonyl-CoA, the direct precursor for the methyl branch in one of the proposed pathways. nih.gov

Fatty Acid Synthase (FAS) Promiscuity: The KAS component of FAS can recognize and incorporate methylmalonyl-CoA (instead of malonyl-CoA) as the extender unit. nih.govtheadl.com This incorporation during an elongation cycle is what places a methyl group on the chain.

Methyltransferases: In pathways involving direct methylation, a dedicated methyltransferase is responsible for transferring a methyl group from S-adenosylmethionine (SAM) to the fatty acid chain. ontosight.airesearchgate.net For instance, the enzyme BfaB methylates phospholipid-bound unsaturated fatty acids to create a 10-methylene intermediate, which is then reduced. researchgate.net

ECHDC1: This enzyme is not directly involved in synthesis but in its regulation. Identified as a metabolite repair enzyme, ECHDC1 degrades methylmalonyl-CoA. nih.govtheadl.com By controlling the cellular levels of this precursor, ECHDC1 effectively limits the extent of methyl-branched fatty acid production. nih.govtheadl.com

| Enzyme | Function in mBFA Synthesis | Pathway Involvement |

| Acetyl-CoA Carboxylase (ACC) | Synthesizes methylmalonyl-CoA from propionyl-CoA. nih.gov | Extender Unit Substitution |

| β-Ketoacyl-ACP Synthase (KAS) | Incorporates methylmalonyl-CoA into the growing fatty acid chain. nih.gov | Extender Unit Substitution |

| Methyltransferase (e.g., BfaB) | Transfers a methyl group from SAM to the fatty acid chain. ontosight.airesearchgate.net | Direct C-Methylation |

| ECHDC1 | Degrades methylmalonyl-CoA, regulating its availability for FAS. nih.govtheadl.com | Regulation of Extender Unit Substitution |

Stereochemical Control in De Novo Biosynthesis

The three-dimensional orientation of the methyl group in this compound is not random but is dictated by the high stereospecificity of the biosynthetic enzymes.

During the core fatty acid elongation cycle, the reductase enzymes exhibit strict stereochemical control. For example, studies on the fatty acid synthase from guinea pig Harderian gland, which produces methyl-branched fatty acids, revealed that the β-ketoacyl reductase has pro-S stereospecificity for NADPH, while the enoyl reductase has pro-R stereospecificity. oup.com This ensures the formation of specific stereoisomers of the acyl chain intermediates.

When the methyl branch is introduced via the incorporation of methylmalonyl-CoA, the resulting stereochemistry at the C-3 position depends on the stereoisomer of methylmalonyl-CoA used ((2R)- or (2S)-methylmalonyl-CoA) and the intrinsic stereoselectivity of the condensing enzyme (KAS).

While direct studies on the biosynthesis of this compound are limited, research on the degradation and synthesis of related branched-chain fatty acids highlights the stereospecific nature of the enzymes involved. For example, human phytanoyl-CoA hydroxylase, an enzyme that acts on 3-methyl-branched acyl-CoAs, demonstrates strict stereoselectivity. It hydroxylates the R- and S-enantiomers of 3-methylhexadecanoyl-CoA to yield the (2S, 3R) and (2R,3S) isomers of 2-hydroxy-3-methylhexadecanoyl-CoA, respectively. nih.govresearchgate.net This implies that biosynthetic enzymes are equally likely to be highly specific in producing a particular stereoisomer.

Furthermore, the biosynthesis of other methyl-branched fatty acids, such as (R)-10-methyloctadecanoic acid (tuberculostearic acid), results in a product with a specific (R)-configuration at the branched carbon, confirming the tight stereochemical control exerted by the biosynthetic machinery. gsartor.org

Precursor Utilization and Metabolic Flux in Methyl-Branched Fatty Acid Synthesis

The production rate and final abundance of this compound are heavily influenced by the availability of specific precursors and the metabolic flux through the biosynthetic pathway. The synthesis draws from central carbon metabolism for its building blocks.

Precursor Supply:

Carbon Backbone: The primary building blocks for the fatty acid chain are acetyl-CoA (as the primer) and malonyl-CoA (as the two-carbon extender unit), both derived from carbohydrate and amino acid metabolism. nih.gov

Methyl Group Source: The origin of the methyl group is pathway-dependent.

In the extender unit substitution pathway, the precursor is propionyl-CoA . nih.gov Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then incorporated into the fatty acid.

In pathways utilizing branched primers, the precursors are branched-chain amino acids (isoleucine, leucine, valine) or their corresponding α-keto acids and short-chain fatty acids. cdnsciencepub.comwikipedia.org

In direct methylation pathways, S-adenosylmethionine (SAM) serves as the methyl group donor. d-nb.infogsartor.org

Metabolic Flux and Regulation: The relative abundance of branched-chain versus straight-chain fatty acids is a direct function of the availability of the specific precursors for branching. cdnsciencepub.com

In Bacillus subtilis, supplementing the growth medium with branched-chain amino acids such as L-isoleucine or L-leucine leads to a significant increase in the synthesis of the structurally related anteiso and iso-fatty acids, respectively. cdnsciencepub.com This demonstrates that precursor availability directly channels metabolic flux towards branched-chain products.

The enzyme ECHDC1 plays a crucial regulatory role by acting as a "metabolite repair" enzyme. nih.govtheadl.com It actively degrades methylmalonyl-CoA, thereby creating a kinetic barrier to its incorporation by the fatty acid synthase. nih.gov The activity of this enzyme can therefore modulate the flux towards methyl-branched fatty acid synthesis, preventing their excessive formation. nih.govtheadl.com

Studies in Acholeplasma laidlawii B have shown that this organism can readily utilize exogenously supplied short-chain monomethyl-branched fatty acids as primers for de novo synthesis. asm.org At sufficient concentrations, these exogenous primers can account for up to 80% of the total cellular fatty acids, indicating a high capacity and metabolic preference for these precursors when available. asm.org

Metabolic Fates and Catabolic Pathways of 3 Methylhexadecanoic Acid

Peroxisomal Alpha-Oxidation of 3-Methyl-Branched Fatty Acids

The peroxisomal α-oxidation of 3-methyl-branched fatty acids is a multi-step process involving several key enzymatic reactions. idexlab.comnih.gov

The catabolism of 3-methylhexadecanoic acid begins with its activation to a coenzyme A (CoA) ester, forming 3-methylhexadecanoyl-CoA. nih.govresearchgate.net This initial step requires ATP, CoA, and Mg²⁺. pnas.org Following activation, the 3-methylhexadecanoyl-CoA undergoes a 2-hydroxylation reaction catalyzed by the enzyme phytanoyl-CoA hydroxylase (PAHX). nih.govresearchgate.netnih.gov This reaction, which requires Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) as cofactors, results in the formation of 2-hydroxy-3-methylhexadecanoyl-CoA. pnas.orgnih.gov

The next step in the pathway involves the cleavage of the carbon-carbon bond in the 2-hydroxy-3-methylhexadecanoyl-CoA intermediate. nih.govresearchgate.net This reaction is catalyzed by the enzyme 2-hydroxyphytanoyl-CoA lyase (2-HPCL), which is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP) and Mg²⁺. pnas.orgportlandpress.comnih.gov This was the first identified instance of a TPP-dependent enzyme in mammalian peroxisomes. nih.govportlandpress.com The cleavage of 2-hydroxy-3-methylhexadecanoyl-CoA yields two products: a 2-methyl-branched aldehyde, specifically 2-methylpentadecanal (B1254879), and formyl-CoA. pnas.orgnih.govnih.gov

The 2-methylpentadecanal produced in the cleavage step is then oxidized to its corresponding carboxylic acid, 2-methylpentadecanoic acid, by an aldehyde dehydrogenase. nih.govresearchgate.netbyjus.com The other product, formyl-CoA, is rapidly hydrolyzed to formate (B1220265), which is subsequently converted to carbon dioxide. nih.govresearchgate.netnih.gov The resulting 2-methylpentadecanoic acid, now lacking the problematic 3-methyl group, can be converted to its acyl-CoA ester and further degraded through the β-oxidation pathway. nih.govresearchgate.net While most of the α-oxidation pathway is peroxisomal, the dehydrogenation of the 2-methyl-branched aldehyde may occur in the endoplasmic reticulum. pnas.org

Stereochemical Preservation During Alpha-Oxidation

Studies using both the R- and S-isomers of this compound have shown that both are oxidized at similar rates in rat liver cells. idexlab.com Importantly, the stereochemical configuration of the methyl branch is maintained throughout the entire α-oxidation process. idexlab.com This means that the α-oxidation of (R)-3-methylhexadecanoyl-CoA results in the formation of (2S, 3R)-2-hydroxy-3-methylhexadecanoyl-CoA, and the oxidation of (S)-3-methylhexadecanoyl-CoA yields the (2R, 3S) isomer. nih.gov The subsequent catabolic steps also preserve this stereochemistry, leading to the formation of the corresponding stereoisomer of 2-methylpentadecanoic acid. idexlab.com

Role of Specific Enzymes in this compound Catabolism

The breakdown of this compound is dependent on the activity and specificity of key enzymes in the α-oxidation pathway.

Phytanoyl-CoA hydroxylase (PAHX) is a crucial enzyme in the α-oxidation of 3-methyl-branched fatty acids. nih.govnih.gov It catalyzes the 2-hydroxylation of the acyl-CoA ester. nih.gov Research has shown that recombinant human PAHX is active towards both phytanoyl-CoA and 3-methylhexadecanoyl-CoA. nih.govnih.gov The enzyme exhibits broad substrate specificity, hydroxylating various 3-methylacyl-CoA esters with chain lengths down to seven carbons, as well as 3-ethylacyl-CoA. nih.gov However, it does not show activity towards 2-methyl- or 4-methyl-branched acyl-CoAs, nor long-chain straight-chain acyl-CoAs. nih.govnih.gov Interestingly, the enzyme requires GTP or ATP and Mg²⁺ in addition to its known cofactors for activity. nih.gov

Involvement of Acyl-CoA Thioesterases (ACOTs) in Peroxisomal Lipid Metabolism

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that play a crucial auxiliary role in peroxisomal lipid metabolism by catalyzing the hydrolysis of acyl-CoA esters into free fatty acids and coenzyme A (CoASH). researchgate.netnih.govtudublin.ie This function is vital for regulating the intracellular pools of acyl-CoAs, free fatty acids, and CoASH, thereby influencing the rate of fatty acid oxidation. researchgate.netki.se Peroxisomes house several ACOT enzymes with varying substrate specificities, including those that act on methyl-branched acyl-CoAs. nih.govtudublin.ie

While direct studies on the specific ACOT enzymes involved in this compound metabolism are limited, the established role of ACOTs in the degradation of structurally similar 3-methyl-branched fatty acids, such as phytanic acid, provides significant insights. tudublin.ieki.se For instance, mouse peroxisomes contain ACOT6, which demonstrates activity towards phytanoyl-CoA and its alpha-oxidation product, pristanoyl-CoA. tudublin.ie Human peroxisomes contain at least two ACOTs, ACOT4 and ACOT8, which are known to hydrolyze a range of acyl-CoAs, including branched-chain variants. nih.govtudublin.ie The hydrolysis of the acyl-CoA intermediates of this compound metabolism by these enzymes would release the corresponding free fatty acid and CoASH. This release is important for the export of metabolites from the peroxisome and for maintaining a sufficient pool of free CoASH within the organelle to support ongoing metabolic processes. tudublin.ieresearchgate.net

The table below summarizes key peroxisomal Acyl-CoA thioesterases and their relevance to branched-chain fatty acid metabolism.

| Enzyme | Species | Substrate Specificity (including relevant branched-chains) | Potential Role in this compound Metabolism |

| ACOT4 | Human, Mouse | Succinyl-CoA, Glutaryl-CoA, other dicarboxylyl-CoAs, bile acid-CoAs | May be involved in the hydrolysis of downstream metabolites. |

| ACOT8 | Human, Mouse | Medium and long-chain acyl-CoAs, branched-chain acyl-CoAs, bile acid intermediates | Likely plays a role in hydrolyzing acyl-CoA intermediates of this compound metabolism. tudublin.ie |

| ACOT6 | Mouse | Phytanoyl-CoA, Pristanoyl-CoA | Provides a model for the specific hydrolysis of 3-methyl-branched acyl-CoAs and their metabolites. tudublin.ie |

Formation of C1 Units (e.g., Formic Acid) During Catabolism

A key feature of the catabolism of 3-methyl-branched fatty acids is the generation of C1 units. portlandpress.comnih.govgrafiati.com Due to the methyl group on the beta-carbon (C3), this compound cannot directly enter the beta-oxidation spiral. portlandpress.comnih.gov Instead, it undergoes alpha-oxidation within the peroxisomes. portlandpress.comwikipedia.orgnih.gov This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid.

Studies utilizing radiolabeled this compound in human skin fibroblasts have demonstrated that the major water-soluble product of its oxidation is formic acid. portlandpress.comnih.gov The alpha-oxidation of this compound is initiated by its activation to 3-methylhexadecanoyl-CoA. This is followed by a hydroxylation step and then the cleavage of the C1-C2 bond, which releases the original carboxyl carbon as formyl-CoA. wikipedia.org The formyl-CoA is subsequently hydrolyzed to formate (the anion of formic acid). wikipedia.org The production of formic acid is significantly reduced in fibroblasts from patients with peroxisomal disorders, confirming the central role of peroxisomes in this metabolic pathway. portlandpress.comnih.gov

Interrelationships with other Fatty Acid Metabolic Pathways (e.g., Beta-Oxidation of Related Branched-Chain Fatty Acids)

The metabolism of this compound is intricately linked with other fatty acid metabolic pathways, particularly the beta-oxidation of other branched-chain fatty acids. The alpha-oxidation of this compound is essentially a preparatory pathway that modifies the fatty acid to a substrate suitable for beta-oxidation.

The product of the alpha-oxidation of this compound is 2-methylpentadecanoic acid (analogous to pristanic acid from phytanic acid). wikipedia.orgnih.gov This resulting 2-methyl-branched fatty acid can then be activated to its CoA ester and undergo peroxisomal beta-oxidation. wikipedia.orgnih.govhmdb.ca The beta-oxidation of 2-methyl-branched fatty acids proceeds through several cycles, yielding acetyl-CoA and, in the case of odd-numbered carbon chains at the point of cleavage, propionyl-CoA. hmdb.caidexlab.com

The products of the peroxisomal beta-oxidation of the 2-methylpentadecanoyl-CoA, such as shorter-chain acyl-CoAs, acetyl-CoA, and propionyl-CoA, can then be further metabolized. idexlab.com These molecules can be transported out of the peroxisome, either as carnitine esters or as free acids following hydrolysis by ACOTs, to the mitochondria for complete oxidation via the citric acid cycle to generate ATP. idexlab.com Therefore, the catabolism of this compound is a multi-organellar process that begins in the peroxisome with alpha-oxidation and continues with beta-oxidation, ultimately feeding into the central energy metabolism of the cell.

The degradation of this compound shares many similarities with the well-characterized metabolism of phytanic acid, another 3-methyl-branched fatty acid. nih.govresearchgate.netcore.ac.uk The study of phytanic acid metabolism has provided a valuable framework for understanding the breakdown of other fatty acids with similar structural features. nih.govresearchgate.netcore.ac.uk

Synthetic Methodologies for Research Applications of 3 Methylhexadecanoic Acid and Its Derivatives

Total Chemical Synthesis of 3-Methylhexadecanoic Acid

The complete laboratory synthesis of this compound allows for the production of this compound for research purposes where isolation from natural sources is not feasible or yields are low. The key challenge in its synthesis is the precise installation of the methyl group at the C-3 position, which creates a chiral center.

Achieving stereochemical purity is often critical in biological studies, as different enantiomers of a molecule can have vastly different activities. The synthesis of a specific stereoisomer of this compound requires advanced asymmetric synthesis techniques. Several strategies are employed to control the formation of chiral centers in molecules of similar complexity. researchgate.netgoogle.com

Asymmetric Alkylation: A common approach involves the alkylation of a chiral enolate. For instance, an enolate derived from a carboxylic acid precursor attached to a chiral auxiliary can be used. The bulky auxiliary group directs the incoming methyl electrophile to one face of the enolate, preferentially forming one enantiomer. researchgate.net

Asymmetric Aldol (B89426) Reactions: Chiral auxiliaries, such as those developed by Evans, can be used in aldol reactions to establish specific stereochemistries. researchgate.net These reactions are highly effective for creating asymmetric carbon-carbon bonds with predictable configurations. researchgate.net

Asymmetric Ethynylation: The synthesis can begin with a smaller aldehyde fragment that is subjected to an asymmetric ethynylation reaction. This introduces an alkyne group with a defined stereocenter, which can then be elaborated through reduction and chain extension (e.g., via a Wittig reaction) to build the full fatty acid carbon chain. google.com

Chelate-Controlled Reactions: Intramolecular reactions guided by metal chelation can effectively control stereochemistry. For example, an intramolecular amide enolate alkylation (IAEA) can be used to form cyclic intermediates with defined stereocenters, which are then opened to yield the desired acyclic product. rsc.org

These methods provide pathways to enantiomerically pure or enriched forms of this compound, which are invaluable for detailed structure-activity relationship studies. researchgate.net

Maximizing the efficiency and yield of a synthetic route is a critical aspect of chemical research. Optimization involves systematically adjusting various reaction parameters to find the most favorable conditions. rsc.orguitm.edu.my Methodologies like Response Surface Methodology (RSM) and factorial design can be applied to efficiently explore the impact of multiple variables simultaneously. rsc.orguitm.edu.my

For the multi-step synthesis of a molecule like this compound, key parameters for optimization at each step include:

| Parameter | Influence on Reaction | Example of Optimization |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can accelerate reactions but may lead to side products or decomposition. | Finding the lowest effective temperature to maintain high selectivity and stability of intermediates. uitm.edu.my |

| Solvent | Influences solubility of reactants, reaction rate, and sometimes the reaction pathway itself. | Testing a range of solvents from polar aprotic (e.g., THF, DMF) to nonpolar (e.g., hexane (B92381), toluene) to find the best medium for yield and purity. dss.go.th |

| Catalyst | The choice and amount of catalyst can dramatically alter reaction speed and selectivity. | In an esterification step, comparing different lipase (B570770) enzymes or acid catalysts to achieve the highest conversion with minimal side reactions. dss.go.th |

| Molar Ratios | The ratio of reactants can drive a reaction to completion or minimize side reactions. | Using a slight excess of a less expensive or more volatile reagent to ensure the complete consumption of a more valuable intermediate. uitm.edu.my |

| Reaction Time | Sufficient time is needed for completion, but excessively long times can lead to product degradation or byproduct formation. | Monitoring the reaction progress using techniques like TLC or HPLC to determine the point of maximum product formation before degradation begins. uitm.edu.my |

Preparation of Functionalized this compound Derivatives

To study its metabolic fate and develop it as a platform for diagnostic agents, this compound is often chemically modified. This typically involves introducing a functional group that allows for conjugation to other molecules, such as chelating agents for radiolabeling.

A key functionalized derivative is an amino-terminated version, which provides a nucleophilic handle for conjugation reactions. The synthesis of 16-amino-3-methylhexadecanoic acid (AMHDA) is a crucial first step for creating radiolabeled analogs. nih.govplos.org This precursor positions an amino group at the opposite end of the carbon chain from the carboxylic acid, allowing the fatty acid's core structure to be preserved while enabling attachment to other molecules. The synthesis of this precursor has been reported as an intermediate in the development of metabolic imaging agents. nih.govplos.org

For applications in nuclear medicine, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), the fatty acid must be labeled with a radionuclide. This is achieved by first conjugating the amino-functionalized precursor (AMHDA) to a bifunctional chelating agent, which can securely bind a radioactive metal ion. nih.govplos.org

Two important chelating agents used for this purpose are HBED-CC (N,N'-bis(2-hydroxy-5-(carboxyethyl)benzyl)ethylenediamine-N,N'-diacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.govplos.org The conjugation is typically performed by reacting the amino group of AMHDA with an activated form of the chelator, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (SCN) derivative. nih.govplos.orgplos.org

The following table summarizes the reaction conditions for conjugating AMHDA with these two chelators.

| Reaction | Chelator (Activated Form) | Amine Precursor | Solvent | Base/Catalyst | Temperature & Time |

| HBED-CC Conjugation | HBED-CC(tBu)₃-NHS ester | 16-amino-3-methylhexadecanoic acid | Dry Dichloroethane | DIPEA | 50°C for 2 hours |

| DOTA Conjugation | DOTA-Bn-SCN | 16-amino-3-methylhexadecanoic acid | DMF | DIPEA | Room Temperature, Overnight |

Data sourced from Effendi et al., 2021. nih.govplos.orgplos.org

After conjugation, any protecting groups (like the t-butyl esters on HBED-CC) are removed, typically with trifluoroacetic acid (TFA), to yield the final precursor ready for radiolabeling. nih.govplos.org These reactions produce the key molecules HBED-CC-MHDA and DOTA-MHDA. nih.gov

Development of Labeled Analogs for Metabolic Tracing Studies in Model Systems

The development of labeled analogs of this compound is essential for its use in metabolic tracing. nih.govplos.org Stable isotope tracing, using labels like ¹³C, allows researchers to track the movement and transformation of molecules within biological systems. nih.gov For in vivo imaging, radiolabeled analogs are required. nih.gov

Following the conjugation described above, the chelator-fatty acid constructs are complexed with a radionuclide. For example, HBED-CC-MHDA and DOTA-MHDA have been successfully labeled with Gallium-67 (⁶⁷Ga) to produce the tracers [⁶⁷Ga]Ga-HBED-CC-MHDA and [⁶⁷Ga]Ga-DOTA-MHDA. nih.govplos.orgresearchgate.net These radiotracers are developed as potential agents for myocardial metabolic imaging, as the heart heavily relies on long-chain fatty acids for energy. nih.govplos.orgplos.org

Studies in animal models have shown that these ⁶⁷Ga-labeled this compound derivatives are taken up by the heart. nih.govresearchgate.net For instance, at 0.5 minutes post-injection in mice, the cardiac uptake for [⁶⁷Ga]Ga-HBED-CC-MHDA was 5.74 ± 1.02 %ID/g (percent injected dose per gram of tissue) and for [⁶⁷Ga]Ga-DOTA-MHDA was 5.29 ± 0.10 %ID/g. nih.govresearchgate.netresearchgate.net This demonstrates that the labeled analogs are successfully delivered to the target organ and can be used to probe fatty acid metabolism in vivo. Further structural modifications are considered necessary to improve cardiac uptake and retention for potential clinical applications. nih.govresearchgate.netresearchgate.net

Novel Synthetic Routes for Academic Exploration

The development of novel synthetic methodologies for this compound and its derivatives is an active area of academic research, driven by the need for structurally diverse analogs for biological evaluation and the exploration of new chemical transformations. These routes often focus on stereoselective synthesis, the introduction of functional groups, and the construction of complex lipid structures containing the this compound motif.

One notable area of exploration involves the synthesis of derivatives for applications in myocardial metabolic imaging. nih.govplos.orgnih.gov Researchers have developed methods to conjugate this compound with various chelating agents to create radiolabeled fatty acid analogs. nih.govplos.orgnih.gov For instance, 16-amino-3-methylhexadecanoic acid has been synthesized and subsequently coupled with chelators like DOTA-Bn-SCN and HBED-CC(tBu)3-NHS ester. nih.govplos.org These synthetic strategies are crucial for preparing tracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to study heart metabolism. nih.govplos.orgnih.gov

Another significant focus of academic research is the incorporation of this compound into complex lipid structures, such as lipid A analogs. rsc.org Lipid A is the bioactive component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. rsc.org The synthesis of lipid A derivatives containing modified fatty acid chains, including (R)-3-(13-methyltetradecanoyloxy)-15-methylhexadecanoic acid, allows for detailed structure-activity relationship studies of their immunological properties. rsc.org A key synthetic challenge in these routes is the stereoselective installation of the 3-methyl group and the subsequent esterification with other fatty acids. rsc.org For example, a Wittig olefination has been employed to introduce a terminal isopropyl group in the synthesis of a precursor to (R)-3-(13-methyltetradecanoyloxy)-15-methylhexadecanoic acid. rsc.org

Furthermore, academic exploration extends to the total synthesis of structurally related and novel methoxylated fatty acids. researchgate.net While not directly the synthesis of this compound, the methodologies developed for compounds like 2-methoxy-14-methylhexadecanoic acid can be adapted. researchgate.net These multi-step syntheses often involve building the carbon skeleton through successive alkylation or coupling reactions, followed by the introduction of the methyl branch and the carboxylic acid functionality. researchgate.net

The table below summarizes some of the novel synthetic routes and the types of derivatives of this compound being explored in academic research.

| Derivative/Target Molecule | Key Synthetic Strategy | Research Application |

| Radiogallium-labeled this compound derivatives | Conjugation of 16-amino-3-methylhexadecanoic acid with chelating agents (DOTA-Bn-SCN, HBED-CC(tBu)3-NHS ester) nih.govplos.org | Myocardial metabolic imaging nih.govplos.orgnih.gov |

| Lipid A derivatives containing 3-methylhexadecanoyl moieties | Wittig olefination for side-chain construction; Stereoselective reduction; Esterification rsc.org | Immunological studies and investigation of structure-activity relationships rsc.org |

| (13R,14S)-13-hydroxy-14-methylhexadecanoic acid | Asymmetric addition reaction catalyzed by a chiral ligand google.com | Antifungal agent development google.com |

These examples highlight the diverse and innovative synthetic strategies being developed in academic laboratories to access this compound and its derivatives for a wide range of scientific investigations.

Advanced Analytical and Characterization Techniques for 3 Methylhexadecanoic Acid Research

Extraction and Purification Protocols from Complex Matrices

The isolation of 3-Methylhexadecanoic acid from intricate biological and chemical matrices necessitates robust extraction and purification protocols. These methods are designed to efficiently separate the target compound from a multitude of other components, ensuring a high degree of purity for subsequent analysis.

Solvent Extraction Methodologies

Solvent extraction is a fundamental step in the isolation of this compound. The choice of solvent is critical and is dictated by the nature of the sample matrix and the physicochemical properties of the fatty acid.

Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique for the extraction of fatty acids. For instance, lipids, including branched-chain fatty acids, can be extracted from biological samples using a biphasic solvent system, such as the one described by Bligh and Dyer, which typically employs chloroform (B151607) and methanol (B129727). nih.gov The Folch method, another common approach, also utilizes a chloroform/methanol mixture. nih.gov More recent methods have substituted chloroform with less toxic solvents like methyl tert-butyl ether (MTBE) in combination with methanol. nih.gov In the context of fermentation broths, continuous liquid-liquid extraction using hollow-fiber membranes has been demonstrated for the selective removal of medium-chain fatty acids. nih.gov This method can be adapted for the extraction of this compound, where an appropriate extractant mixture, such as trioctylphosphine (B1581425) oxide in mineral oil, can selectively partition the fatty acid from the aqueous phase. nih.gov

Supercritical Fluid Extraction (SFE): SFE is a more modern and "green" alternative to traditional solvent extraction, often utilizing supercritical carbon dioxide (SC-CO2) as the solvent. scholarena.com This technique is advantageous due to its use of non-toxic and non-flammable CO2, and the ease of solvent removal. scholarena.com The solvating power of SC-CO2 can be modulated by altering the temperature and pressure, allowing for selective extraction. researchgate.netnih.gov For the extraction of more polar lipids, a co-solvent such as ethanol (B145695) is often added to the SC-CO2. nih.govscirp.org The extraction of free fatty acids with SC-CO2 may require higher temperatures and pressures compared to their methyl esters due to the polarity and hydrogen bonding of the carboxylic acid group. american.edu

| Extraction Method | Typical Solvents/Conditions | Application Notes |

| Liquid-Liquid Extraction (LLE) | Chloroform/Methanol, MTBE/Methanol, Trioctylphosphine oxide in mineral oil | Widely used for biological samples and fermentation broths. Choice of solvent is crucial for selectivity. nih.govnih.gov |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2, often with a co-solvent like ethanol. Pressure: 150-450 bar; Temperature: 40-70°C. | A "green" alternative with tunable selectivity. Higher pressure and temperature may be needed for free fatty acids. scholarena.comresearchgate.netnih.govamerican.edu |

Chromatographic Purification Techniques (e.g., Column Chromatography, Solid Phase Extraction, Sephadex LH-20)

Following initial extraction, chromatographic techniques are employed to purify this compound from the crude extract.

Column Chromatography: This is a standard and versatile method for the purification of organic compounds. Silica (B1680970) gel is a commonly used stationary phase due to its ability to separate compounds based on polarity. chemistryviews.org For the purification of fatty acids, a solvent system of hexane (B92381) and ethyl acetate (B1210297) in varying ratios is often employed to elute the compounds from the column. miamioh.edu The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. chemistryviews.orgmiamioh.edu The crude extract is then loaded onto the column and eluted with a solvent or a gradient of solvents of increasing polarity. miamioh.edu Fractions are collected and analyzed, typically by thin-layer chromatography, to identify those containing the purified this compound.

Solid Phase Extraction (SPE): SPE is a rapid and efficient method for sample clean-up and fractionation. nih.gov It utilizes a solid sorbent packed in a cartridge or a plate to selectively adsorb and elute analytes from a solution. nih.gov For the separation of lipid classes, different types of SPE cartridges can be used. For instance, aminopropyl (NH2) bonded silica cartridges can be employed to separate neutral lipids, free fatty acids, and phospholipids. copernicus.org Reversed-phase sorbents, such as octadecylsilane (B103800) (ODS or C18), are also used for the purification of fatty acids from aqueous samples. aocs.org In a typical SPE procedure for fatty acid isolation, the sample is loaded onto a conditioned cartridge, interfering substances are washed away, and the desired fatty acid is then eluted with an appropriate solvent. nih.govaocs.org

Sephadex LH-20 Chromatography: Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that is effective for the size-exclusion and partition chromatography of lipids and other natural products in organic solvents. cytivalifesciences.comfishersci.atchemopharm.comsigmaaldrich.com This resin is compatible with a wide range of solvents, from water to polar organic solvents like methanol and ethanol. cytivalifesciences.comfishersci.at It is particularly useful for separating lipids from non-lipid contaminants and for the fractionation of complex lipid mixtures. chemopharm.comsigmaaldrich.com The separation on Sephadex LH-20 is based on a combination of molecular sieving and partition effects, depending on the solvent system used. chemopharm.com

| Purification Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Adsorption chromatography based on polarity. chemistryviews.orgmiamioh.edu |

| Solid Phase Extraction (SPE) | Aminopropyl (NH2), Octadecylsilane (ODS) | Various organic solvents and aqueous buffers | Selective adsorption and elution. nih.govcopernicus.orgaocs.org |

| Sephadex LH-20 | Hydroxypropylated cross-linked dextran | Methanol, Ethanol, Chloroform/Methanol mixtures | Size-exclusion and partition chromatography. cytivalifesciences.comchemopharm.comsigmaaldrich.com |

Chromatographic Separation and Quantification

Once purified, this compound can be separated from other fatty acids and quantified using high-resolution chromatographic techniques.

Gas Chromatography (GC) for Fatty Acid Methyl Esters (FAMEs)

Gas chromatography is the most common and powerful technique for the analysis of fatty acids. Due to the low volatility of free fatty acids, they are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. restek.comnih.gov

Derivatization to FAMEs: The esterification of this compound to its methyl ester is a crucial sample preparation step. This is often achieved by transesterification of lipids or esterification of free fatty acids using a reagent such as methanolic potassium hydroxide (B78521) or boron trifluoride in methanol. researchgate.netchula.ac.th This derivatization neutralizes the polar carboxyl group, leading to improved peak shape and thermal stability during GC analysis. nih.govsigmaaldrich.com

GC Analysis: The separation of FAMEs is typically performed on capillary columns. Non-polar columns, such as those with a poly(dimethylsiloxane) stationary phase (e.g., Equity-1), separate FAMEs primarily based on their boiling points. sigmaaldrich.com More polar columns, such as those with a polyethylene (B3416737) glycol (e.g., FAMEWAX) or a biscyanopropyl stationary phase, are used to separate FAMEs based on their degree of unsaturation and the position of double bonds. restek.com For the analysis of branched-chain FAMEs, a mid-polar column like an Rxi-17Sil MS can provide good separation from straight-chain and unsaturated fatty acids. restek.com The use of a temperature program, where the column temperature is gradually increased, is essential for the efficient separation of a complex mixture of FAMEs. sigmaaldrich.comlcms.cz Quantification is typically achieved using a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides the added advantage of structural confirmation based on the mass spectrum of the analyte. researchgate.net

| GC Column Type | Typical Stationary Phase | Separation Principle |

| Non-polar | Poly(dimethylsiloxane) | Boiling point |

| Polar | Polyethylene glycol (WAX), Biscyanopropyl | Polarity, degree of unsaturation |

| Mid-polar | Phenyl- and cyanopropyl-substituted polysiloxane | Polarity, branching |

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Isomer Separation

High-performance liquid chromatography is a versatile technique used for both the purification of this compound and the separation of its isomers.

Purification: Reversed-phase HPLC (RP-HPLC) is a powerful tool for the preparative purification of fatty acids and their derivatives. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of methanol or acetonitrile (B52724) and water. mdpi.com By using a gradient elution, where the proportion of the organic solvent is increased over time, compounds can be separated based on their hydrophobicity.

Isomer Separation: HPLC is particularly valuable for the separation of challenging isomers.

Regioisomers: The separation of fatty acid regioisomers, which differ in the position of a functional group or a double bond, can be achieved using RP-HPLC.

Enantiomers: As this compound is a chiral molecule, the separation of its enantiomers is of significant interest. This is typically accomplished using chiral HPLC. There are two main approaches:

Chiral Stationary Phases (CSPs): These are columns where a chiral selector is immobilized on the stationary phase. The enantiomers interact differently with the CSP, leading to their separation. csfarmacie.cz

Chiral Derivatization: The enantiomeric mixture of the fatty acid is reacted with a chiral derivatizing agent to form diastereomers. mdpi.comtandfonline.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a silica gel or C18 column. mdpi.comtandfonline.com For example, diastereomeric esters of anteiso-fatty acids have been successfully separated on ODS (C18) and C30 columns. tandfonline.com

| HPLC Mode | Stationary Phase | Application |

| Reversed-Phase (RP-HPLC) | C18, C30 | Purification, Separation of regioisomers |

| Chiral HPLC | Chiral Stationary Phase (CSP) | Direct separation of enantiomers |

| Normal/Reversed-Phase HPLC | Silica Gel, C18 | Separation of diastereomeric derivatives of enantiomers |

Thin-Layer Chromatography (TLC) for Fraction Monitoring

Thin-layer chromatography is a simple, rapid, and inexpensive technique that is indispensable for monitoring the progress of chemical reactions and for the preliminary analysis of fractions collected during column chromatography. rochester.eduthieme.de

Principle and Application: TLC operates on the same principle of separation as column chromatography, involving a stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). rockefeller.edu A small spot of the sample is applied to the plate, which is then placed in a developing chamber containing the mobile phase. rochester.edurockefeller.edu The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. rockefeller.edu

Solvent Systems and Visualization: The choice of the solvent system is critical for achieving good separation. For the separation of neutral lipids, including fatty acids, a common solvent system is a mixture of petroleum ether, diethyl ether, and acetic acid. rockefeller.edu For more polar lipids, a system like chloroform/methanol/ammonium hydroxide might be used. researchgate.net After development, the separated spots are visualized. Since fatty acids are not typically colored, visualization can be achieved by spraying the plate with a suitable reagent, such as phosphomolybdic acid or by viewing under UV light if the compounds are UV-active or have been derivatized with a UV-active tag. rochester.edu The relative migration of a compound is expressed as its retardation factor (Rf value), which can be used for identification when compared to a standard. rochester.edu

Spectroscopic Methods for Structural Elucidation and Stereochemical Analysis

Spectroscopic techniques are indispensable tools in the structural analysis of this compound, providing detailed information about its molecular framework and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of this compound.

¹H NMR (Proton NMR) provides information on the number and types of protons in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the terminal methyl group of the long alkyl chain, the methyl group at the C3 position (appearing as a doublet), the methine proton at C3, and the methylene (B1212753) protons along the chain. aocs.org For instance, in phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a related branched-chain fatty acid, the methyl group at the C3 position gives a doublet signal. aocs.org

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms. The ¹³C NMR spectrum of this compound would display distinct signals for the carboxylic acid carbon, the chiral carbon at position 3, the methyl branch carbon, and each of the carbons in the long alkyl chain. e-nps.or.kr For 15-methylhexadecanoic acid, the carbonyl carbon (C-1) appears at approximately δC 176.5, while the methyl carbons (C-16 and C-17) are observed around δC 21.6. e-nps.or.kr

2D NMR Techniques are employed to establish connectivity between atoms, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu This helps in tracing the proton-proton connectivities along the fatty acid backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. sdsu.edu This allows for the direct assignment of proton signals to their corresponding carbon atoms in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying the position of the methyl branch by observing the correlation between the protons of the methyl group and the carbons at C2, C3, and C4.

HSQC-TOCSY (HSQC-Total Correlation Spectroscopy) is an advanced technique that combines the features of HSQC and TOCSY to provide correlations between a proton and all the protons within its spin system, and subsequently to the carbons they are attached to. This can be instrumental in assigning the complex methylene region of the long alkyl chain. researchgate.net

The combination of these NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the identity and structure of this compound.

Interactive Data Table: Representative NMR Data for Branched-Chain Fatty Acids

| Technique | Nucleus | Compound | Position | Chemical Shift (ppm) | Description | Reference |

| ¹H NMR | ¹H | Phytanic acid | C3-CH₃ | 1.01 (d) | Doublet for the methyl group at the branch point. | aocs.org |

| ¹H NMR | ¹H | 15-Methylhexadecanoic acid | H-2 | 2.29 (t) | Triplet for the methylene protons adjacent to the carbonyl. | e-nps.or.kr |

| ¹H NMR | ¹H | 15-Methylhexadecanoic acid | H-15 | 1.58 (m) | Multiplet for the methine proton at the branch point. | e-nps.or.kr |

| ¹³C NMR | ¹³C | 15-Methylhexadecanoic acid | C-1 | 176.5 | Signal for the carboxylic acid carbon. | e-nps.or.kr |

| ¹³C NMR | ¹³C | 15-Methylhexadecanoic acid | C-15 | 29.3 | Signal for the methine carbon at the branch point. | e-nps.or.kr |

| ¹³C NMR | ¹³C | 15-Methylhexadecanoic acid | C-16/C-17 | 21.6 | Signals for the geminal methyl carbons. | e-nps.or.kr |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. tutorchase.com

Molecular Weight Determination : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound (C₁₇H₃₄O₂). nih.govnih.gov The monoisotopic molecular weight of this compound is 270.25588 g/mol . nih.gov

Fragmentation Patterns : In MS, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragments helps to deduce the structure of the molecule. For branched-chain fatty acids like this compound, the position of the methyl group influences the fragmentation pattern, allowing for its localization along the alkyl chain. Electron Ionization (EI) is a common "hard" ionization technique that produces extensive fragmentation, providing a detailed fingerprint of the molecule. acdlabs.com

Derivatized Analogs : To improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis, this compound is often converted into a more volatile derivative, such as a methyl ester (FAME). The mass spectrum of the methyl ester of 14-methylhexadecanoic acid, for example, provides clear fragmentation that can be used for its identification. nist.gov

Soft Ionization Techniques : Techniques like Liquid Secondary Ion Mass Spectrometry (LSI-MS) are "softer" ionization methods that produce less fragmentation and a more prominent molecular ion peak. acdlabs.comresearchgate.net LSI-MS has been used in the structural analysis of complex lipids containing branched-chain fatty acids. researchgate.net

Interactive Data Table: Key Mass Spectrometry Data for this compound and Related Compounds

| Technique | Compound/Derivative | m/z Value | Interpretation | Reference |

| HRMS | This compound | 270.25588 | Monoisotopic Molecular Weight | nih.gov |

| EI-MS | Methyl 14-methylhexadecanoate | 284.4772 | Molecular ion peak of the methyl ester | nist.gov |

| LSI-MS | Dephosphorylated Lipid A containing (R)-3-OH-iC₁₇:₀ | 1633.1 [M+Na]⁺ | Quasimolecular ion of a complex lipid | researchgate.net |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Chemical derivatization is a crucial step in the analysis of fatty acids like this compound, particularly for gas chromatography (GC) based methods. jfda-online.com Derivatization serves to increase the volatility and thermal stability of the analyte, improve chromatographic separation, and enhance the sensitivity and selectivity of detection. jfda-online.comsigmaaldrich.com

Common derivatization strategies for fatty acids include:

Esterification : This is the most common method, converting the carboxylic acid group into an ester.

Fatty Acid Methyl Esters (FAMEs) : Conversion to methyl esters is widely used for GC-MS analysis. sigmaaldrich.commdpi.com Reagents like boron trifluoride in methanol (BF₃-methanol) or hydrogen chloride in methanol are effective for this transformation. restek.comsemanticscholar.org The resulting FAMEs are more volatile and less polar than the free fatty acids. sigmaaldrich.com

Pentafluorobenzyl (PFB) Esters : Derivatization with pentafluorobenzyl bromide (PFBBr) creates PFB esters, which are highly sensitive to electron capture detection (ECD) in GC. nih.govresearchgate.net This method significantly improves detection limits. nih.gov Optimal conditions for PFBBr derivatization often involve a reaction time of 90 minutes at 60°C. nih.govresearchgate.net

Silylation : This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.

TMS Esters : Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form TMS esters. restek.com This is a versatile method that also derivatizes other active functional groups like hydroxyls. restek.com

Alkylation with Chloroformates : Alkyl chloroformates, such as propyl chloroformate (PCF), are used in a one-step derivatization process for the simultaneous analysis of fatty acids and other metabolites. nih.gov This method is rapid and efficient for complex biological samples. nih.gov

Derivatization for LC-MS : For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and provide structurally diagnostic fragments. qut.edu.au Reagents like 3-picolylamine (3-PA) can be used to create derivatives that show enhanced sensitivity in positive electrospray ionization mode. mdpi.com

The choice of derivatization strategy depends on the analytical technique being used, the nature of the sample matrix, and the specific analytical goals, such as achieving maximum sensitivity or analyzing multiple classes of compounds simultaneously.

Interactive Data Table: Summary of Derivatization Strategies for Fatty Acid Analysis

| Strategy | Reagent(s) | Derivative Formed | Analytical Technique | Advantages | Reference |

| Esterification | Boron trifluoride-methanol (BF₃-Methanol) | Fatty Acid Methyl Ester (FAME) | GC-MS | Increases volatility, good stability, common method. | sigmaaldrich.comrestek.com |

| Esterification | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | GC-ECD, GC-MS | High sensitivity, low detection limits. | nih.govresearchgate.net |

| Silylation | BSTFA or MSTFA (+ 1% TMCS) | Trimethylsilyl (TMS) Ester | GC-MS | Versatile, derivatizes other functional groups. | restek.com |

| Alkylation | Propyl Chloroformate (PCF) | Propyl Ester | GC-MS | Rapid, one-step derivatization, suitable for metabolomics. | nih.gov |

| Amidation | 3-Picolylamine (3-PA) | Picolinylamide | LC-MS | Enhanced ionization efficiency and sensitivity in positive ESI. | mdpi.com |

Biological Relevance and Future Research Perspectives of 3 Methylhexadecanoic Acid

Investigations into its Role in Lipid Homeostasis in Model Organisms (non-clinical)

The role of branched-chain fatty acids (BCFAs) in maintaining lipid homeostasis is a critical area of investigation, with non-clinical model organisms such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster providing significant insights. While direct studies on 3-methylhexadecanoic acid are limited, the functions of other closely related monomethyl branched-chain fatty acids (mmBCFAs) in these models offer a strong basis for inferring its potential biological significance.

Table 1: Key Model Organisms in the Study of Branched-Chain Fatty Acid Metabolism

| Model Organism | Key Features for Lipid Research | Relevance to this compound |

| Caenorhabditis elegans | Genetically tractable, transparent body for lipid droplet imaging, conserved lipid metabolic pathways. nih.gov | Essential role of C17 iso-BCFAs in development suggests a potential role for this compound. nih.gov |

| Drosophila melanogaster | Sophisticated genetic tools, analogous organ systems for lipid storage (fat body), conserved signaling pathways. imrpress.com | Insights into dietary lipid processing and storage can inform hypotheses about the metabolic fate of this compound. nih.gov |

Participation in Cellular Signaling Pathways (non-clinical)

Fatty acids are not merely structural components of membranes or energy reservoirs; they are also active participants in a multitude of cellular signaling pathways. While the direct signaling roles of this compound are yet to be fully elucidated, the activities of other fatty acids provide a framework for postulating its potential involvement in non-clinical contexts. Two of the most critical signaling hubs in the cell are the Protein Kinase C (PKC) family of enzymes and the mechanistic Target of Rapamycin (mTOR) pathway, both of which are known to be influenced by the lipid environment.

The activation of PKC is often dependent on the presence of specific lipids, most notably diacylglycerol and, for some isoforms, acidic phospholipids. nih.govresearchgate.net Various fatty acids can modulate PKC activity, either directly or by altering the membrane properties that influence the localization and conformation of PKC isoforms. nih.govresearchgate.net For instance, certain acidic proteins can stimulate PKC activity in a manner similar to acidic lipids, highlighting the sensitivity of this signaling pathway to the chemical properties of the surrounding molecules. nih.gov It is conceivable that this compound, as a carboxylic acid, could influence the activity of certain PKC isoforms, thereby impacting downstream cellular processes such as proliferation, differentiation, and apoptosis. mdpi.commdpi.com

The mTOR pathway is a central regulator of cell growth, metabolism, and longevity, integrating signals from growth factors, nutrients, and cellular energy status. assaygenie.comyoutube.com The mTORC1 complex, in particular, is a key player in lipid homeostasis, with its dysregulation being implicated in various metabolic diseases. nih.gov While amino acids are well-established activators of mTORC1, the influence of fatty acids is also an area of active research. abcam.com For example, decanoic acid, a medium-chain fatty acid, has been shown to inhibit mTORC1 activity independently of glucose and insulin (B600854) signaling. nih.gov Given the structural similarities, it is plausible that this compound could also modulate mTOR signaling, potentially impacting cellular processes such as protein synthesis and autophagy. youtube.com Investigating the direct effects of this compound on these key signaling cascades in non-clinical settings would be a valuable avenue for future research.

Future Directions in the Characterization of Associated Enzymes and Genetic Pathways

The biosynthesis of this compound, like other branched-chain fatty acids (BCFAs), involves a series of enzymatic reactions that are prime targets for future research. A comprehensive understanding of the enzymes and genetic pathways responsible for its synthesis and degradation will be crucial for elucidating its precise biological roles.

In many bacteria, the synthesis of BCFAs is initiated from branched-chain amino acid precursors such as isoleucine, leucine, and valine. researchgate.net These amino acids are converted to their corresponding α-keto acids, which then undergo oxidative decarboxylation to form branched-chain acyl-CoA primers. researchgate.net These primers are then elongated by the type II fatty acid synthase (FASII) system to produce the final BCFA. researchgate.net Identifying the specific enzymes, such as branched-chain α-keto acid dehydrogenase complexes and acyl-CoA synthetases, that are involved in the synthesis of the 3-methyl-branched primer for this compound is a key area for future investigation.

The elongation of the fatty acid chain is carried out by a series of condensing enzymes, reductases, and dehydratases within the FASII complex. The specificity of these enzymes for different acyl chain lengths and branched primers determines the final profile of BCFAs produced by the organism. Genetic manipulation of these enzymes could allow for the targeted production or depletion of this compound, providing a powerful tool to study its function.

Furthermore, the degradation of this compound likely proceeds through a modified β-oxidation pathway. The presence of the methyl group at the 3-position would necessitate the action of specific enzymes to bypass this branch point. The characterization of these catabolic enzymes and their corresponding genes is another important avenue of research.

Databases such as the Human Metabolome Database (HMDB) and Guidechem provide some information on the chemical properties and identifiers of this compound, but detailed information on its enzymatic synthesis and metabolic pathways is still lacking. guidechem.com Future research should focus on:

Identification and characterization of the specific synthases and elongases responsible for the production of this compound.

Elucidation of the genetic regulation of the biosynthetic pathway.

Investigation of the enzymes and pathways involved in its degradation.

Development of genetic and chemical tools to modulate the levels of this compound in model systems.

Unexplored Biological Functions and Mechanistic Studies in in vitro Systems

Beyond its structural role in membranes, this compound may possess a range of biological activities that can be effectively explored using in vitro systems. These controlled environments allow for the detailed investigation of its effects on specific cell types and molecular processes, paving the way for a deeper understanding of its physiological significance.

One area of potential interest is the effect of this compound on cell proliferation and apoptosis. Studies on other hexadecanoic acid derivatives have shown that they can influence these fundamental cellular processes. For example, some studies have reported that hexadecanoic acid can induce the proliferation of mesenchymal stem cells, while in other contexts, it has been shown to have cytotoxic effects on cancer cells and induce apoptosis. scielo.brresearchgate.net The introduction of a methyl group at the 3-position could modulate these activities, and in vitro studies using various cell lines would be instrumental in determining the specific effects of this compound on cell cycle progression and programmed cell death.

The potential for this compound to act as an antimicrobial agent is another intriguing possibility. Fatty acids are known to have direct effects on bacteria, often by disrupting their cell membranes. researchgate.net In vitro assays could be employed to assess the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic and commensal bacteria. Such studies could reveal novel antimicrobial properties and provide insights into its mechanism of action.

Furthermore, the role of this compound in modulating inflammatory responses could be investigated using in vitro models of inflammation. Fatty acids can influence the production of inflammatory mediators and the activation of immune cells. By treating cultured immune cells, such as macrophages or lymphocytes, with this compound, researchers could assess its impact on cytokine production, phagocytosis, and other immune functions.

Finally, in vitro systems are ideal for dissecting the molecular mechanisms underlying the observed biological effects. For instance, if this compound is found to alter gene expression, reporter gene assays and techniques like quantitative PCR and Western blotting can be used to identify the specific signaling pathways and transcription factors that are affected. These mechanistic studies are essential for building a comprehensive picture of the biological functions of this unique fatty acid.

Q & A

Q. What are the key physicochemical properties of 3-Methylhexadecanoic acid critical for experimental design?

While limited direct data are available, researchers should prioritize determining solubility (e.g., in polar vs. nonpolar solvents), stability under varying temperatures/pH, and melting point. Analytical techniques such as differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) can validate purity and structural integrity. Safety protocols from analogous branched-chain acids recommend handling under inert atmospheres to prevent oxidation and using PPE to avoid skin/eye contact .

Q. What synthetic routes are available for this compound, and how can their efficiency be optimized?

A feasible route involves esterification followed by methylation, as seen in the synthesis of HBED-CM derivatives . Computational tools like Reaxys and BKMS_METABOLIC can predict precursor plausibility and optimize reaction conditions (e.g., catalyst selection, temperature) . For example, enzymatic catalysis using lipases may improve regioselectivity for methyl branching, as demonstrated in related phytol-derived syntheses .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on structurally similar compounds:

- Use chemical fume hoods to minimize inhalation risks .

- Wear nitrile gloves (EN 374 compliant) and safety goggles (EN 166 certified) to prevent dermal exposure .

- Store in airtight containers away from strong oxidizers/acids to avoid hazardous reactions .

Advanced Research Questions

Q. How can structural modifications at the methyl branch of this compound influence its biological activity?

Substituting the methyl group with bulkier alkyl chains (e.g., ethyl or propyl) may alter lipid bilayer integration, as seen in β,β,β-trialkyl α-amino acid analogs . Computational modeling (e.g., molecular dynamics simulations) can predict steric effects on enzyme binding, while in vitro assays (e.g., phospholipase inhibition studies) validate functional impacts .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- LC-MS/MS : Offers high sensitivity for trace detection in lipid extracts. Use reverse-phase C18 columns with methanol/water gradients .

- NMR Spectroscopy : NMR can distinguish methyl branching patterns (δ ~15–25 ppm for methyl groups) .

- Isotopic Labeling : Deuterated analogs (e.g., 12,12,12-d-labeled derivatives) enable precise tracking in metabolic studies .

Q. How do discrepancies in reported bioactivity data for this compound arise, and how can they be resolved?

Contradictions may stem from:

- Purity Variations : Batch-to-batch differences in synthesis (e.g., residual solvents) affect bioactivity. Implement rigorous QC via HPLC-ELSD .

- Assay Conditions : pH-dependent solubility can skew IC values. Standardize buffer systems (e.g., PBS at pH 7.4) .

- Model Systems : Cell-line-specific lipid metabolism may yield divergent results. Cross-validate findings in primary cell cultures and in vivo models .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.